molecular formula C16H18N2O B6361110 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 1022681-28-2

7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No. B6361110
CAS RN: 1022681-28-2
M. Wt: 254.33 g/mol
InChI Key: IBHZJXUYDYTZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one (MMPHPC) is an organic compound with a unique structure, composed of a benzene ring and a five-membered heterocyclic ring. This compound has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and pharmaceuticals. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, MMPHPC has been found to have the potential to be used as a novel drug for the treatment of various diseases.

Scientific Research Applications

7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a starting material for the synthesis of a variety of other compounds. In medicinal chemistry, it has been studied for its potential use as a novel drug for the treatment of various diseases. In addition, it has been studied for its potential applications in pharmaceuticals, as it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.

Mechanism of Action

The exact mechanism of action of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not yet fully understood. However, it has been proposed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that it may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cellular components. Furthermore, it has been proposed that it may also act as an anti-inflammatory agent, by inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been found to have the potential to be used as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In animal studies, it has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of other compounds. In addition, it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. However, there are also some limitations to its use in lab experiments. For example, it is not yet fully understood how it works and its exact mechanism of action is still unknown. In addition, it has a limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one. One potential direction is to further investigate its potential use as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, further research could be conducted to better understand its mechanism of action and to determine its potential side effects. Another potential direction is to explore its potential applications in organic synthesis, as it has been found to have a wide range of biochemical and physiological effects. Finally, further research could be conducted to explore its potential use in pharmaceuticals, as it has been found to have a wide range of biological activities.

Synthesis Methods

7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can be synthesized by a variety of methods. One of the most commonly used methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is a pentahydrocinnolinone. Another method involves the use of a palladium-catalyzed oxidative coupling reaction between two aromatic compounds. This method has been used to synthesize a variety of different compounds, including 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.

properties

IUPAC Name

7-methyl-3-(4-methylphenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,11,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHZJXUYDYTZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)C)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one

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